1-Acetyl-1H-benzotriazole

Catalog No.
S577695
CAS No.
18773-93-8
M.F
C8H7N3O
M. Wt
161.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Acetyl-1H-benzotriazole

CAS Number

18773-93-8

Product Name

1-Acetyl-1H-benzotriazole

IUPAC Name

1-(benzotriazol-1-yl)ethanone

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

InChI

InChI=1S/C8H7N3O/c1-6(12)11-8-5-3-2-4-7(8)9-10-11/h2-5H,1H3

InChI Key

NIIUIBKEGRPPDK-UHFFFAOYSA-N

SMILES

CC(=O)N1C2=CC=CC=C2N=N1

Synonyms

N-acetylbenzotriazole

Canonical SMILES

CC(=O)N1C2=CC=CC=C2N=N1

Organic Synthesis:

  • C-N Bond Formation: 1-Acetyl-1H-benzotriazole can serve as a building block for the synthesis of diverse 1-aryl-substituted benzotriazoles through C-N bond formation reactions. These reactions involve the use of diaryliodonium salts as coupling partners [].

Medicinal Chemistry:

  • Drug Design: Studies have explored the potential of 1-Acetyl-1H-benzotriazole derivatives as scaffolds for the development of new therapeutic agents. However, further research is needed to evaluate their efficacy and safety [, ].

1-Acetyl-1H-benzotriazole is an organic compound with the molecular formula C₈H₇N₃O. It features a benzotriazole moiety, which consists of a benzene ring fused to a 1H-1,2,3-triazole ring, with an acetyl group attached to the nitrogen atom of the triazole. This compound is recognized for its unique chemical properties and versatility in various applications, particularly in synthetic organic chemistry and materials science.

. Notably, it can react with diaryliodonium salts to produce 1-aryl-1H-1,2,3-benzotriazoles through a C-N bond formation process . Additionally, it has been studied for its transformation when exposed to ozone in aqueous solutions, leading to various reaction products including 1H-1,2,3-triazole-4,5-dicarbaldehyde and glyoxylic acid .

Research indicates that 1-acetyl-1H-benzotriazole exhibits significant biological activity, particularly as a corrosion inhibitor. Studies have shown that it effectively inhibits the corrosion of mild steel in acidic environments (e.g., 1M hydrochloric acid), with its efficiency increasing with concentration . The compound's ability to form protective films on metal surfaces contributes to its effectiveness as an anticorrosive agent.

The synthesis of 1-acetyl-1H-benzotriazole typically involves the acetylation of benzotriazole. One common method is the reaction of benzotriazole with acetic anhydride or acetyl chloride under appropriate conditions. This process results in the substitution of the hydrogen atom on the nitrogen atom of the triazole ring with an acetyl group, yielding 1-acetyl-1H-benzotriazole.

1-Acetyl-1H-benzotriazole finds applications across various fields:

  • Corrosion Inhibition: Used as an effective inhibitor for metal corrosion in acidic environments.
  • Chemical Synthesis: Acts as a reactant in the preparation of various derivatives and compounds in organic synthesis.
  • Material Science: Utilized in developing materials with enhanced properties due to its unique chemical structure.

Interaction studies involving 1-acetyl-1H-benzotriazole have primarily focused on its role as a corrosion inhibitor. The compound interacts with metal surfaces, forming protective layers that reduce oxidation and degradation rates. Additionally, its reactivity with other chemical species has been explored to understand its potential applications in synthetic chemistry and materials development.

Several compounds share structural similarities with 1-acetyl-1H-benzotriazole. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
BenzotriazoleC₆H₅N₃Simplest member of benzotriazoles; lacks acetyl group.
2-AcetylbenzothiazoleC₉H₇N₃SContains sulfur; used in pharmaceuticals.
4-AcetylphenolC₈H₈O₂Phenolic compound; used as an antiseptic.
1-HydroxybenzotriazoleC₇H₆N₄OHydroxylated derivative; different reactivity profile.

Uniqueness of 1-Acetyl-1H-Benzotriazole

The unique aspect of 1-acetyl-1H-benzotriazole lies in its combination of both triazole and acetyl functionalities, which allows for diverse chemical reactivity not found in simpler benzotriazoles. Its effectiveness as a corrosion inhibitor and its utility in organic synthesis further distinguish it from similar compounds.

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

18773-93-8

Wikipedia

N-Acetylbenzotriazole

Dates

Modify: 2023-08-15
Abbasov et al. A proteome-wide atlas of lysine-reactive chemistry. Nature Chemistry, DOI: 10.1038/s41557-021-00765-4, published online 9 September 2021

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